4-Amino-1-phenylcyclohexan-1-ol
Overview
Description
4-Amino-1-phenylcyclohexan-1-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It is a cyclohexane derivative and is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2 . This indicates the presence of a cyclohexane ring with an amino group and a phenyl group attached to it .Physical and Chemical Properties Analysis
This compound is a white crystalline solid that is soluble in water and ethanol.Scientific Research Applications
Chiral Ligand in Organic Synthesis
4-Amino-1-phenylcyclohexan-1-ol derivatives demonstrate significant utility as chiral ligands in organic synthesis. In a study by Asami et al. (2015), a series of 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, were used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes. This resulted in the production of various chiral secondary alcohols with good to high enantioselectivities (Asami et al., 2015).
Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids
In the realm of bioorganic chemistry, this compound derivatives are important precursors for pharmacologically interesting β-lactams and other bioactive compounds. Kiss and Fülöp (2014) highlighted the significance of certain carbocyclic β-amino acids, which are found in natural products and antibiotics, in the synthesis of these compounds (Kiss & Fülöp, 2014).
Role in Drug Discovery
This compound has been explored as a building block in drug discovery. Mykhailiuk et al. (2013) designed 1-Amino-4,4-difluorocyclohexanecarboxylic acid as a fluorinated analogue of 1-aminocyclohexanecarboxylic acid, suggesting various practical applications in pharmaceutical research (Mykhailiuk et al., 2013).
Mannich Base Synthesis
This compound derivatives are also used in the synthesis of Mannich bases, which are significant in medicinal chemistry. Hussein and Yousif (2021) synthesized a new Mannich β-amino carbonyl compound using 4-methylcyclohexan-1-one and aniline, demonstrating its potential for various applications (Hussein & Yousif, 2021).
Inhibition of Aromatase Enzyme
Staněk et al. (1991) explored derivatives of this compound for their aromatase inhibitory activity, which is crucial in the treatment of hormone-dependent tumors like breast cancer (Staněk et al., 1991).
Study of Anticonvulsant Enaminones
Scott et al. (1993) investigated methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to this compound, for its anticonvulsant properties. This research contributes to understanding the structure-activity correlations in anticonvulsant drugs (Scott et al., 1993).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-amino-1-phenylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUECPDWEFSCXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965444 | |
Record name | 4-Amino-1-phenylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51171-78-9, 51171-79-0, 1461708-75-7 | |
Record name | Cyclohexanol, 4-amino-1-phenyl-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 4-amino-1-phenyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-1-phenylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-phenylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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